molecular formula C34H26O8 B1662646 Vialinin A CAS No. 858134-23-3

Vialinin A

Cat. No. B1662646
M. Wt: 562.6 g/mol
InChI Key: NOJUKCRPSUMHQQ-UHFFFAOYSA-N
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Description

Vialinin A, also known as Terrestrin A, is a p-terphenyl compound with antioxidant properties . It’s a potent inhibitor of TNF-α, USP4, USP5, and sentrin/SUMO-specific protease 1 (SENP1) . It can be used for autoimmune diseases and cancer research .


Synthesis Analysis

Vialinin A was synthesized from sesamol in 11 steps with 28% overall yield . The key reactions include a double Suzuki coupling of electron-rich aryl triflate with phenylboronic acid and an oxidative deprotection of bis-MOM ether .


Molecular Structure Analysis

The molecular weight of Vialinin A is 562.57 . Its molecular formula is C34H26O8 .


Chemical Reactions Analysis

Vialinin A has been characterized as a potent inhibitor of the ubiquitin-specific protease 4 (USP4) . Blockade of USP4 contributes to the anti-inflammatory and anticancer properties of the natural product .


Physical And Chemical Properties Analysis

Vialinin A is a crystalline solid . It is soluble in DMSO . It should be stored at -20°C, dry, sealed .

Scientific Research Applications

Synthesis and Structural Studies

  • Vialinin A, a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production, has been successfully synthesized. The synthesis involves key reactions like double Suzuki coupling and oxidative deprotection, yielding insights into its structure and potential structural revision of related compounds (Ye et al., 2007).

Inhibitory Effects on TNF-α Production

  • Vialinin A exhibits extremely potent inhibitory activity against TNF-α production in rat basophilic leukemia cells. Its analogs maintain similar inhibitory activities, making them significant in exploring anti-inflammatory pathways (Ye et al., 2012). Moreover, both vialinin A and its analogs show a dose-dependent inhibition of TNF-α release from cells, indicating their potential as anti-inflammatory agents (Onose et al., 2012).

Targeting Specific Enzymes

  • Vialinin A targets ubiquitin-specific peptidase 5/isopeptidase T (USP5/IsoT), inhibiting its peptidase activity. This specificity suggests its utility in developing targeted therapeutic strategies (Okada et al., 2013).

Anti-Allergic and Anti-Inflammatory Properties

  • Extracted from the Chinese mushroom Thelephora vialis, vialinin A has been identified as a potent antioxidant with strong anti-allergic activities. It significantly inhibits various inflammatory mediators, presenting itself as a promising candidate for anti-allergic treatments (Onose et al., 2008).

Potential in Cancer Therapy

  • Vialinin A demonstrates an ability to inhibit neovascularization, a critical process in tumor growth and metastasis. Its antioxidant and anti-inflammatory activities contribute to its potential in cancer therapy (Sonowal et al., 2018).

Binding to Proteases

  • A molecular docking study revealed that vialinin A and other p-terphenyl compounds effectively bind to ubiquitin-specific protease 4 (USP4), contributing to their anti-inflammatory and anticancer properties. This insight is crucial for designing future USP4 inhibitors (Bailly & Vergoten, 2022).

Applications in Autoimmune Hepatitis

  • Vialinin A, as a specific ubiquitin-specific protease 4 (USP4) inhibitor, shows promise in attenuating inflammation and fibrosis in autoimmune hepatitis. It may exert its therapeutic effect by regulating the Rheb/mTOR signalling pathway, providing a novel approach to treating autoimmune hepatitis (Xu et al., 2020).

Role in Thyroid-Associated Ophthalmopathy

  • In thyroid-associated ophthalmopathy (TAO), vialinin A down-regulates the expression of the retinoic acid receptor-related orphan receptor-γt and decreases IL-17A level, suggesting its potential as a therapeutic agent for TAO and other autoimmune disorders (Fang et al., 2016).

Free Radical Scavenging Activity

  • Vialinin A exhibits strong free radical-scavenging activity, highlighting its potential as a natural antioxidant. This property is significant in the context of preventing oxidative stress-related diseases (Xie et al., 2005).

Future Directions

Vialinin A has been identified as a potent inhibitor of the ubiquitin-specific protease 4 (USP4), contributing to its anti-inflammatory and anticancer properties . Future research could focus on the design of USP4 inhibitors based on the p-terphenyl skeleton . Another potential direction is the exploration of its efficacy in the prevention of neovascularization .

properties

IUPAC Name

[3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJUKCRPSUMHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468621
Record name Vialinin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vialinin A

CAS RN

858134-23-3
Record name Vialinin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
215
Citations
C Bailly, G Vergoten - Molecules, 2022 - mdpi.com
… vialinin A, initially isolated from fruiting bodies of the edible fungus Thelephora vialis [22] (Figure 1b). Vialinin A (… Terrestrin A is a synonym for vialinin A [27]. Chemical procedures have …
Number of citations: 3 www.mdpi.com
T Norikura, K Fujiwara, T Narita… - Journal of agricultural …, 2011 - ACS Publications
… In this study, a new p-terphenyl derivative, thelephantin O, and a known compound, vialinin A, were isolated as the principal bioactive components of TAE. These compounds decreased …
Number of citations: 46 pubs.acs.org
YQ Ye, H Koshino, J Onose, K Yoshikawa, N Abe… - Organic …, 2007 - ACS Publications
… In summary, we developed a short and efficient synthesis of vialinin A (1), in only nine steps and with 44% overall yield from a known catechol (5). This synthetic process would be quite …
Number of citations: 39 pubs.acs.org
K Okada, YQ Ye, K Taniguchi, A Yoshida… - Bioorganic & medicinal …, 2013 - Elsevier
… We also have reported that vialinin A did not inhibit TNF-α production in RBL-2H3 cells in … vialinin A could inhibit additional human DUBs. As shown in Figure 4, treatment with vialinin A …
Number of citations: 61 www.sciencedirect.com
J Onose, C Xie, YQ Ye, K Sugaya… - Biological and …, 2008 - jstage.jst.go.jp
… We next investigated the effect of vialinin A and its analogue, … Vialinin A also inhibited production of inflammatory cytokines … In particular, vialinin A showed stronger inhibition of TNF-a …
Number of citations: 36 www.jstage.jst.go.jp
C Xie, H Koshino, Y Esumi, S Takahashi… - Bioscience …, 2005 - academic.oup.com
… Proposed mechanism for the DPPH free radicalscavenging activity of vialinin A (1) The DPPH radical-scavenging mechanism of vialinin A (1) was deduced from its conversion into …
Number of citations: 55 academic.oup.com
J Xu, D Chen, L Jin, Z Chen, Y Tu… - Journal of Cellular …, 2021 - Wiley Online Library
… Moreover, a research showed that Vialinin A attenuated the progression of the … role of Vialinin A in the in the vivo model remains unclear, as well as the beneficial effect of Vialinin A on …
Number of citations: 10 onlinelibrary.wiley.com
Y Yoshioka, YQ Ye, K Okada, K Taniguchi, A Yoshida… - PloS one, 2013 - journals.plos.org
… We previously reported that vialinin A was a strong 2,3-diphenyl-1-… Moreover, vialinin A inhibited the release of TNF-α in a dose … This observation suggested that vialinin A could have …
Number of citations: 20 journals.plos.org
K Fujiwara, T Sato, Y Sano, T Norikura… - The Journal of …, 2012 - ACS Publications
… also applicable to the synthesis of the symmetrical diesters vialinin A/terrestrin A (4) and terrestrin … , collected in Aomori Prefecture, Japan, along with vialinin A/terrestrin A (4), previously …
Number of citations: 26 pubs.acs.org
Y Yoshioka, D Namiki, M Makiuchi, K Sugaya… - Bioorganic & Medicinal …, 2016 - Elsevier
… In this study, we demonstrated that vialinin A and thelephantin G potently inhibited SENP1 … target molecule of vialinin A in KU812 cells. Previously, we have reported that vialinin A (IC 50 …
Number of citations: 14 www.sciencedirect.com

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